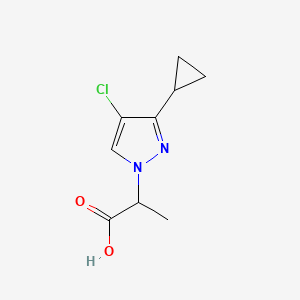

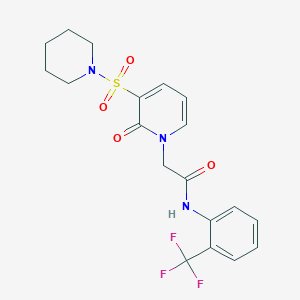

2-(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

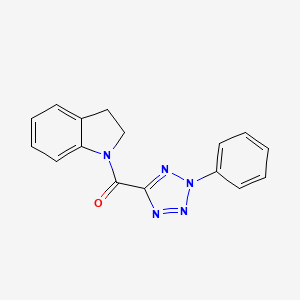

“2-(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid” is a compound that belongs to the class of organic compounds known as benzyl cyanides . It is a part of the pyrazole family, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole compounds like “2-(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Other methods include the use of dialkyl azodicarboxylates with substituted propargylamines, which provides functionalized pyrazoles in good yields and high selectivity at room temperature .Molecular Structure Analysis

The molecular structure of “2-(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid” comprises a pyrazole ring attached to a propanoic acid group. The pyrazole ring contains two nitrogen atoms and three carbon atoms . The exact molecular formula is not available in the search results.Scientific Research Applications

Synthetic Methodologies and Chemical Properties A novel approach for synthesizing 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones from cyclopropylideneacetic acids and esters, utilizing CuX(2)-mediated cyclization reactions, has been reported. This method underscores the versatility of cyclopropyl-containing compounds in synthesizing complex cyclic structures, highlighting their importance in organic synthesis (Huang & Zhou, 2002).

Applications in Heterocyclic Chemistry The utility of cyclopropyl-containing compounds extends into heterocyclic chemistry, where they serve as precursors for various heterocycles. For instance, an unexpected three-component reaction involving 2-alkylenecyclobutanone has been leveraged to generate 3-(pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids. This transformation, facilitated by silver(I) catalysis, showcases the potential of cyclopropyl compounds in constructing pyrazole-containing heterocycles (Pan et al., 2015).

Advancements in Catalysis Research has also focused on the development of recyclable catalysts for the synthesis of complex molecules. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for condensation reactions between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, yielding bis(pyrazolones). This highlights the ongoing efforts to enhance the sustainability of chemical syntheses through catalyst reuse (Tayebi et al., 2011).

Contributions to Medicinal Chemistry In the realm of medicinal chemistry, the synthesis of complex molecules for potential therapeutic applications is a key area of research. One study reports on the synthesis and structure determination of pyrazole derivatives, showcasing the crucial role of X-ray crystallography in identifying and characterizing novel compounds with potential biological activities (Kumarasinghe et al., 2009).

Environmental Applications Cyclopropyl-containing compounds have also been investigated for their role in environmental protection, particularly in the corrosion inhibition of metals. A study involving quinoxaline-based propanones as corrosion inhibitors for mild steel in hydrochloric acid solutions exemplifies the application of these compounds in extending the lifespan of metal structures, underscoring the interdisciplinary nature of research into cyclopropyl derivatives (Olasunkanmi & Ebenso, 2019).

properties

IUPAC Name |

2-(4-chloro-3-cyclopropylpyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-5(9(13)14)12-4-7(10)8(11-12)6-2-3-6/h4-6H,2-3H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKJRLCUEXNZHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=C(C(=N1)C2CC2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B2711435.png)

![N-(2,5-dimethoxybenzyl)-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2711439.png)

![N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2711441.png)

![2-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2711444.png)

![4-amino-N-isopropyl-5-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2711446.png)

![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2711448.png)

![1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone](/img/structure/B2711449.png)

![4-Chloro-2-[(2-morpholinoethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2711454.png)